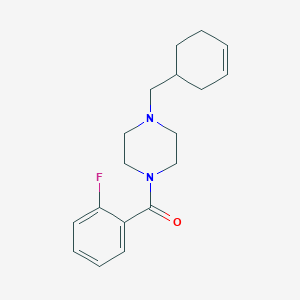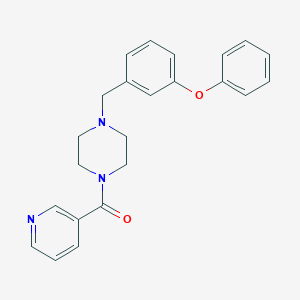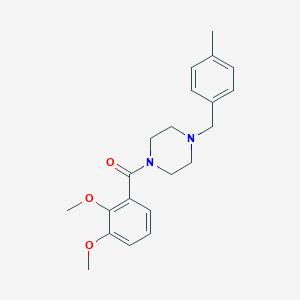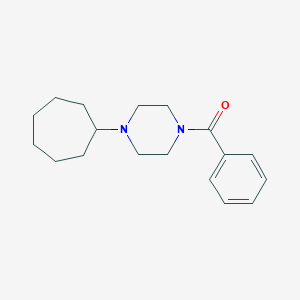![molecular formula C20H21ClN2O4 B247570 2-(4-CHLOROPHENOXY)-1-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B247570.png)
2-(4-CHLOROPHENOXY)-1-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]ETHAN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-CHLOROPHENOXY)-1-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group, a phenoxyacetyl group, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-1-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the preparation of 4-chlorophenol, which is then reacted with an appropriate acylating agent, such as acetyl chloride, to form 4-chlorophenoxyacetyl chloride.
Piperazine Derivative Formation: In parallel, piperazine is reacted with phenoxyacetic acid under suitable conditions to form the phenoxyacetyl piperazine derivative.
Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the phenoxyacetyl piperazine derivative under basic conditions, typically using a base like sodium hydroxide or potassium carbonate, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and piperazine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of phenoxyquinones or piperazine N-oxides.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-CHLOROPHENOXY)-1-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]ETHAN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of phenoxy and piperazine derivatives with biological macromolecules. It may also serve as a lead compound in the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Medicine
Medicinally, derivatives of this compound could be investigated for their potential therapeutic effects. The presence of the piperazine ring suggests possible applications in the development of antipsychotic or antidepressant drugs, given the known activity of piperazine derivatives in the central nervous system.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the phenoxy and piperazine groups.
Mécanisme D'action
The mechanism of action of 2-(4-CHLOROPHENOXY)-1-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]ETHAN-1-ONE would depend on its specific application. In a biological context, it may interact with receptors or enzymes, modulating their activity through binding interactions. The phenoxy and piperazine groups could facilitate binding to specific molecular targets, influencing pathways involved in neurotransmission or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenoxyacetic acid: A simpler analog with herbicidal properties.
Phenoxybenzamine: A related compound used as an alpha-adrenergic antagonist.
Piperazine derivatives: A broad class of compounds with various pharmacological activities.
Uniqueness
2-(4-CHLOROPHENOXY)-1-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]ETHAN-1-ONE is unique due to its combination of a chlorophenoxy group and a phenoxyacetyl piperazine moiety
Propriétés
Formule moléculaire |
C20H21ClN2O4 |
|---|---|
Poids moléculaire |
388.8 g/mol |
Nom IUPAC |
1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C20H21ClN2O4/c21-16-6-8-18(9-7-16)27-15-20(25)23-12-10-22(11-13-23)19(24)14-26-17-4-2-1-3-5-17/h1-9H,10-15H2 |
Clé InChI |
VJRBGSCHUHBLNB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl |
SMILES canonique |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




METHANONE](/img/structure/B247489.png)



![2-(4-Chlorophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247494.png)


![2-(biphenyl-4-yloxy)-1-[4-(2,4-dimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B247497.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B247503.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)

